6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial Activity
Compounds related to 6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione have been synthesized and evaluated for their antimicrobial properties. The synthesis of various derivatives, including 1,2,4-triazolo-, 1,3,4-oxadiazolo-, and 1,3,4-thiadiazol- derivatives, was aimed at studying their potential antimicrobial activity. These compounds were characterized using IR, 1H NMR, 13C NMR, MS, and elemental analysis, revealing significant antimicrobial effects against a spectrum of microbial strains (El-Hashash, El-Kady, Taha, & El-Shamy, 2012).
Antifungal and Antibacterial Agents
Further research into the antimicrobial potential of this compound derivatives revealed their effectiveness as antifungal and antibacterial agents. A series of symmetrical 3,6-bis(aryl)bis([1,2,4]triazolo)[3,4-a:4′,3′-c]phthalazines were synthesized and tested for their antibacterial and antifungal properties. These compounds exhibited promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating their potential as broad-spectrum antimicrobial agents (Prakash, Aneja, Hussain, Kumar, Arora, Sharma, & Aneja, 2012).
Green Synthesis and Catalysis
An efficient and green method has been developed for synthesizing 2H-indazolo[2,1-b]phthalazine-triones derivatives, which are closely related to the compound of interest. This method employed β-cyclodextrin as a supramolecular catalyst, highlighting an environmentally friendly approach to synthesizing these compounds. The synthesized derivatives were evaluated for their antimicrobial activity, showing effectiveness against various bacterial strains. This research not only underscores the antimicrobial potential of these compounds but also introduces a green synthesis pathway that could be applied to related compounds (Chate, Bhadke, Khande, Sangshetti, & Gill, 2017).
Anticonvulsant Activity
The exploration of this compound derivatives has extended into the investigation of their anticonvulsant activities. Several derivatives have been synthesized and evaluated for their efficacy in controlling seizures, with some showing significant anticonvulsant activity. These findings suggest the potential application of these compounds in the development of new anticonvulsant drugs, offering a promising avenue for future research (Liu, Zhang, & Quan, 2017).
Future Directions
Mechanism of Action
Target of Action
The primary target of 6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
This compound interacts with tubulin, inhibiting its polymerization . This interaction disrupts the formation of microtubules, leading to cell cycle arrest at the G2/M phase . The compound also induces apoptosis in a concentration-dependent manner .
Biochemical Pathways
The inhibition of tubulin polymerization affects several biochemical pathways. It disrupts the mitotic spindle formation, leading to cell cycle arrest at the G2/M phase . This disruption can trigger apoptosis, a programmed cell death pathway, leading to the death of the cancer cells .
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth. It has shown significant cell growth inhibitory activity towards HeLa, HT-29, and A549 cells . The compound also exhibits potent selectivity over normal human cells .
Properties
IUPAC Name |
6-(4-methylphenyl)-2H-[1,2,4]triazolo[3,4-a]phthalazine-3-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15-17-18-16(21)20(15)19-14/h2-9H,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSJPVIVXBSTFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NNC3=S)C4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.